molecular formula C10H14N2S B14656619 1-Ethyl-3-(2-methylphenyl)thiourea CAS No. 52599-25-4

1-Ethyl-3-(2-methylphenyl)thiourea

Cat. No.: B14656619
CAS No.: 52599-25-4
M. Wt: 194.30 g/mol
InChI Key: SEKFQSVIMMYWNA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by an ethyl group and a 2-methylphenyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of 2-methylaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-Ethyl-3-(2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(2-methoxyphenyl)thiourea
  • 1-Ethyl-3-(2-chlorophenyl)thiourea
  • 1-Ethyl-3-(2-nitrophenyl)thiourea

Uniqueness

1-Ethyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

52599-25-4

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1-ethyl-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

SEKFQSVIMMYWNA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1C

Origin of Product

United States

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